4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-22-17-7-3-2-6-16(17)21-18(22)14-23-8-10-24(11-9-23)19(25)20-13-15-5-4-12-26-15/h2-7,12H,8-11,13-14H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPONKOOSWJNXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It’s known that benzimidazole derivatives, a key component of this compound, are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals. They often interact with biological targets to exert their effects.
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes.
Biologische Aktivität
The compound 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several key components that contribute to its biological activity:
- Benzimidazole moiety : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
- Piperazine ring : Often associated with central nervous system activity and used in various therapeutic agents.
- Thiophene group : Contributes to the compound's lipophilicity and may enhance biological interactions.
Research indicates that compounds similar to 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exhibit multiple mechanisms of action:
- Inhibition of Tyrosine Kinases : Compounds derived from benzimidazole structures have been shown to inhibit various tyrosine kinases, which play critical roles in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic factors (e.g., caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : These compounds can cause cell cycle arrest, preventing cancer cells from proliferating .
Biological Activity Data
A summary of the biological activity of 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is presented below:
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- HepG2 Liver Cancer Model : A study demonstrated that a benzimidazole derivative induced significant apoptosis in HepG2 liver cancer cells, suggesting potential for therapeutic development in hepatocellular carcinoma .
- TRPV4 Antagonism : Research on TRPV4 antagonists showed that modifications to the benzimidazole structure could yield selective antagonists with potential applications in pain management and inflammatory diseases .
- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting specific kinases involved in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Core Scaffolds and Substituent Variations
- Compound A : 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide (CAS: 1226431-13-5)
- Compound B : 4-Nitroimidazole-piperazinyl-triazole hybrids (e.g., 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine)
- Compound C: PARP-1 inhibitors (e.g., 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide) Substituent: Thienoimidazole and bromobenzyl groups. Activity: PARP-1 inhibition (IC₅₀: <1 μM) due to bromine’s electron-withdrawing effects .
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated using computational tools (e.g., ChemDraw).
Spectroscopic and Analytical Data
- Target Compound : Expected ¹H-NMR peaks: δ 3.2–3.6 ppm (piperazine CH₂), δ 7.2–7.8 ppm (benzimidazole and thiophene aromatic protons). ESI-HRMS would confirm molecular ion peaks (e.g., [M+H]+ at m/z 376.1) .
- Compound B : ¹H-NMR: δ 2.28 ppm (CH₃), δ 5.08 ppm (CH₂Ph), δ 7.1–8.1 ppm (aromatic protons) .
- Compound C : ¹³C-NMR: δ 159.0 ppm (C=O), δ 134.6 ppm (Br-C aromatic) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
